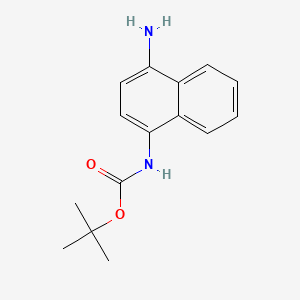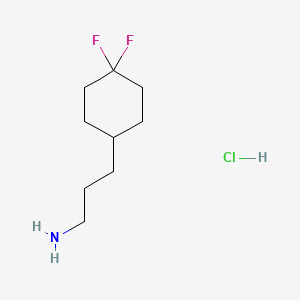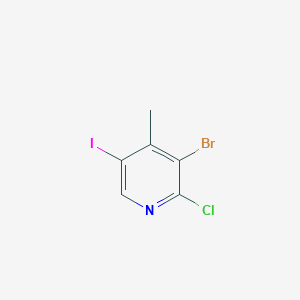
3-Bromo-2-chloro-5-iodo-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-chloro-5-iodo-4-methylpyridine is a heterocyclic organic compound with the molecular formula C6H4BrClIN. It is a derivative of pyridine, a basic nitrogen-containing aromatic ring. The presence of bromine, chlorine, and iodine atoms in the pyridine ring makes this compound highly versatile for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-iodo-4-methylpyridine typically involves multiple steps, starting from simpler pyridine derivatives. One common method involves the halogenation of 4-methylpyridine. The process includes:
Bromination: Introduction of a bromine atom at the 3-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Introduction of a chlorine atom at the 2-position using chlorine gas or thionyl chloride.
Iodination: Introduction of an iodine atom at the 5-position using iodine or an iodine-containing reagent like potassium iodide in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. These methods may use continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-chloro-5-iodo-4-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Electrophilic Substitution: Aluminum chloride (AlCl3), iron(III) chloride (FeCl3)
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (mCPBA)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Coupling: Palladium catalysts (Pd(PPh3)4), boronic acids
Major Products
Substitution Products: Various substituted pyridines depending on the reagents used.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dehalogenated pyridines.
Coupling Products: Biaryl or alkyl-substituted pyridines.
Applications De Recherche Scientifique
3-Bromo-2-chloro-5-iodo-4-methylpyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-chloro-5-iodo-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The halogen atoms can enhance the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-chloro-5-iodo-3-methylpyridine
- 3-Bromo-2-chloro-6-iodo-4-methylpyridine
- 4-Bromo-2-chloro-5-iodo-3-methylpyridine
Uniqueness
3-Bromo-2-chloro-5-iodo-4-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The combination of bromine, chlorine, and iodine atoms allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C6H4BrClIN |
|---|---|
Poids moléculaire |
332.36 g/mol |
Nom IUPAC |
3-bromo-2-chloro-5-iodo-4-methylpyridine |
InChI |
InChI=1S/C6H4BrClIN/c1-3-4(9)2-10-6(8)5(3)7/h2H,1H3 |
Clé InChI |
ROXYNJKRFFFOCI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1I)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



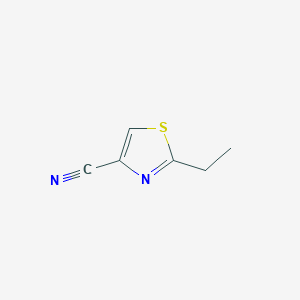

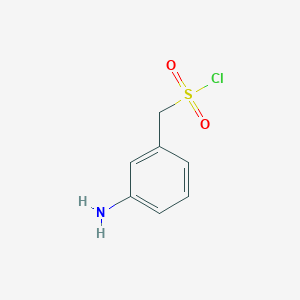
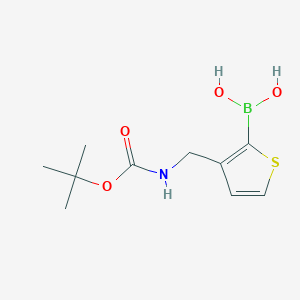
![2-[2-(4-Ethoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13465981.png)
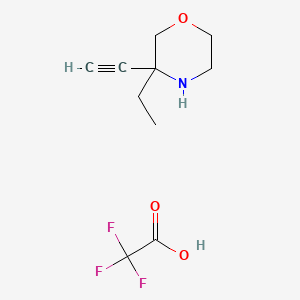
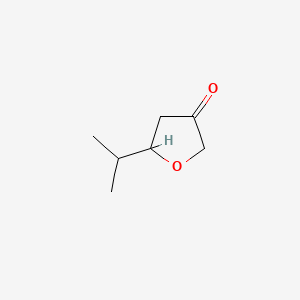
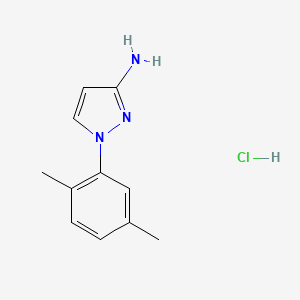
![B-(2,3-dihydrobenzo[b]thien-5-yl)boronic acid](/img/structure/B13465997.png)
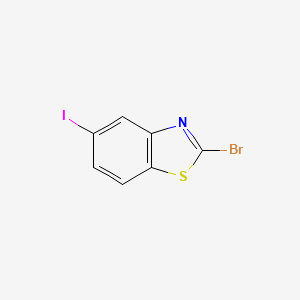
![2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13466014.png)
